Bienvenue dans la boutique en ligne BenchChem!

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

X-ray crystallography Molecular conformation Crystal engineering

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one (C₁₇H₁₈N₂O₃, MW 298.34 g/mol) is a 1,5-diaryl-substituted pyrazolidin-3-one, a heterocyclic scaffold recognized for dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory potential. The compound is synthesized via [3+2] cycloaddition of ethyl 3-(3,4-dimethoxyphenyl)acrylate with phenylhydrazine, yielding a racemic mixture that crystallizes in the triclinic space group P1 with a density of 1.280 Mg m⁻³.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 690225-56-0
Cat. No. B2888949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one
CAS690225-56-0
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC
InChIInChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20)
InChIKeyDAFKLXCBBKSXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one (CAS 690225-56-0): Core Identity & Procurement Starting Point


5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one (C₁₇H₁₈N₂O₃, MW 298.34 g/mol) is a 1,5-diaryl-substituted pyrazolidin-3-one, a heterocyclic scaffold recognized for dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory potential [1]. The compound is synthesized via [3+2] cycloaddition of ethyl 3-(3,4-dimethoxyphenyl)acrylate with phenylhydrazine, yielding a racemic mixture that crystallizes in the triclinic space group P1 with a density of 1.280 Mg m⁻³ [2]. Its structure has been confirmed by single-crystal X-ray diffraction, revealing intermolecular N–H⋯O, C–H⋯O, and C–H⋯π hydrogen bonds that stabilize the crystal lattice [2]. Commercially, it is available at 98% purity from specialty chemical suppliers for research use only .

Why 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one Cannot Be Swapped with Generic Pyrazolidinones


The 1-phenylpyrazolidin-3-one class exhibits steep structure-activity relationships where minor substituent changes produce order-of-magnitude potency shifts; for instance, 4-ethoxymethyl-1-phenylpyrazolidin-3-one inhibits rat 5-lipoxygenase with an IC₅₀ of 280 nM, whereas unsubstituted phenidone (1-phenylpyrazolidin-3-one) shows ~2,100 nM under comparable conditions [1][2]. The 5-(3,4-dimethoxyphenyl) substituent introduces a distinct dihedral angle of 79.5° between aromatic rings, fundamentally altering molecular geometry, hydrogen-bonding capacity, and lipophilicity (computed LogP ~2.8 vs. 0.12 for phenidone) [3]. These differences preclude direct functional interchange without experimental re-validation of target engagement, solubility, and crystallization behavior.

Quantitative Differentiation Evidence for 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one


Crystal Structure Divergence: Dihedral Angle Governs Molecular Packing Distinct from 1-Phenyl and 1-Tolyl Analogs

The dihedral angle between the N1-phenyl and C5-(3,4-dimethoxyphenyl) rings is 79.5° in the target compound [1], versus ~84.2° in the 5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one analog [2]. This 4.7° angular difference directly affects crystal packing: the target compound crystallizes in triclinic P1 with a density of 1.280 Mg m⁻³ and features intermolecular N–H⋯O, C–H⋯O, and C–H⋯π interactions [1], whereas the 4-methylphenyl analog forms a three-dimensional hydrogen-bonding network dominated by intermolecular C–H⋯O and N–H⋯O contacts in a different crystal system [2].

X-ray crystallography Molecular conformation Crystal engineering

Lipophilicity Shift: Computed LogP of 2.8 Enables Membrane Partitioning Unattainable with Phenidone (LogP 0.12)

Computational prediction using the MMS database estimates a LogP of 3.08 for the target compound [1], significantly higher than the experimental LogP of 0.12 for phenidone (1-phenylpyrazolidin-3-one) . This ~2.9 log-unit increase translates to a theoretical ~800-fold greater octanol-water partition coefficient, substantially enhancing predicted membrane permeability (Caco-2 and MDCK models) and blood-brain barrier penetration potential . The difference arises from the 3,4-dimethoxyphenyl substituent at C5, which adds hydrophobic surface area absent in the unsubstituted parent scaffold.

Lipophilicity Drug-likeness ADME prediction

Synthetic Reproducibility: One-Pot [3+2] Cycloaddition with Validated Crystallographic Outcome

The target compound is synthesized via a one-pot [3+2] cycloaddition between ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine under acid-catalyzed reflux in ethanol [1]. The product crystallizes directly from the reaction mixture, and its identity is unambiguously confirmed by single-crystal XRD (CCDC deposition no. 236094) with a data-to-parameter ratio of 13.3 and R factor of 0.065 [1]. In contrast, phenidone (1-phenylpyrazolidin-3-one) is typically purchased as a pre-formed commodity with variable purity grades (97–99%) sourced from photographic-grade material, often lacking crystallographic certification . For the target compound, commercial lots are specified at 98% purity with COA and SDS support .

Synthetic chemistry Process reproducibility Quality control

5-Lipoxygenase Inhibitory Potential: Class-Level SAR Places the 3,4-Dimethoxyphenyl Scaffold Among Privileged Substituents

Within the 1-phenylpyrazolidin-3-one series, 4-position substituents modulate 5-LOX inhibitory potency across a >35-fold range: 4-ethylthio-1-phenylpyrazolidin-3-one reaches an IC₅₀ of 60 nM, while 4-ethoxymethyl substitution yields 280 nM and unsubstituted phenidone shows ~2,100 nM [1]. Although direct 5-LOX IC₅₀ data for the target 5-(3,4-dimethoxyphenyl) derivative remain unpublished, the 3,4-dimethoxyphenyl pharmacophore is a recognized privileged fragment in lipoxygenase and COX inhibition [2][3]. The target compound's C5 substitution pattern introduces a stereocenter and steric bulk absent in 4-substituted analogs, creating a distinct SAR vector for probe development [2].

5-Lipoxygenase inhibition Anti-inflammatory Structure-activity relationship

Procurement-Ready Application Scenarios for 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one


X-Ray Crystallographic Reference Standard for Pyrazolidinone Conformational Studies

With a CCDC-deposited crystal structure (CCDC 236094) providing precise bond lengths (mean C–C = 0.006 Å), unit-cell parameters (triclinic P1, a = 9.011 Å, b = 9.403 Å, c = 11.621 Å, α = 66.49°, β = 67.67°, γ = 73.27°), and hydrogen-bonding topology [1], this compound serves as a well-characterized reference for conformational analysis of 1,5-diarylpyrazolidin-3-ones. Comparative crystallography with the 1-(4-methylphenyl) analog reveals how para-substitution shifts the dihedral angle by ~4.7° and alters space group, providing a controlled system for studying substituent effects on crystal packing [2].

Lipophilicity-Driven Lead Optimization Starting Point

The compound's computed LogP of 2.8–3.1 offers a >800-fold theoretical partitioning advantage over phenidone (LogP 0.12) [1][2], positioning it as a more membrane-permeable scaffold for cell-based phenotypic screening. This lipophilicity window enables the exploration of intracellular targets, including nuclear receptors and enzymes within the arachidonic acid cascade, without requiring extensive prodrug strategies [1].

Synthetic Intermediate for Diversified Pyrazolidinone Libraries

The one-pot [3+2] cycloaddition protocol provides a reliable entry into the C5-arylated pyrazolidinone series [1]. The presence of the C5 stereocenter (racemic) and the reactive N2–H and C3-carbonyl functionalities creates three orthogonal derivatization handles (N-alkylation/acylation, carbonyl condensation, enantiomeric resolution) for parallel library synthesis in medicinal chemistry campaigns targeting inflammation, bacterial MurA/MurB enzymes, or CCK receptor antagonism [2].

Pharmacological Probe for 5-Lipoxygenase SAR Expansion

Class-level SAR demonstrates that 1-phenylpyrazolidin-3-ones span a 60–2,100 nM IC₅₀ range against 5-LOX depending on substitution [1]. The target compound introduces a C5-(3,4-dimethoxyphenyl) group—a privileged anti-inflammatory pharmacophore—at a position unexplored in the Brooks et al. (1990) SAR series [1][2]. This makes it a high-value probe for mapping the tolerance of the 5-LOX active site to steric bulk at the pyrazolidinone C5 position, complementing existing 4-substituted series [2].

Quote Request

Request a Quote for 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.